2-(4-bromophenyl)-N,N-dimethylacetamide
Overview
Description
2-(4-Bromophenyl)-N,N-dimethylacetamide, also known as 4-bromo-N,N-dimethylacetanilide, is an organic compound belonging to the family of amides. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 95-96°C. It has a molar mass of 277.12 g/mol and a molecular formula of C10H11BrN2O. It is used in various applications in the field of organic synthesis and scientific research.
Scientific Research Applications
Synthesis of Pyrazinoisoquinoline Derivatives
2-(4-Bromophenyl)-N,N-dimethylacetamide: is utilized in the synthesis of pyrazinoisoquinoline derivatives . These derivatives are of interest due to their potential pharmacological activities, including antimicrobial and anticancer properties. The process involves the formation of complex heterocyclic structures that may interact with various biological targets.
Development of Antimicrobial Agents
The compound serves as a precursor in the creation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These derivatives have been studied for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. This application is crucial in the fight against drug-resistant microbial strains.
Antiproliferative Activity Against Cancer Cells
Research has indicated that certain derivatives of 2-(4-bromophenyl)-N,N-dimethylacetamide exhibit antiproliferative effects, particularly against breast cancer cell lines . This suggests a potential role in developing new anticancer therapies, highlighting the compound’s significance in oncological research.
Molecular Docking Studies
The compound and its derivatives are used in molecular docking studies to understand the interaction with biological receptors . These studies help in predicting the binding affinity and activity of the compound, which is essential for rational drug design and development.
Synthesis of Alkyl Arylamino Sulfides
2-(4-bromophenyl)-N,N-dimethylacetamide: is involved in the synthesis of alkyl arylamino sulfides . These sulfides are synthesized using elemental sulfur and various halides, leading to compounds with potential industrial and pharmaceutical applications.
Research on Heterocyclic Thiazole Nucleus
The compound is used in the study of the heterocyclic thiazole nucleus, which is known to possess various medicinal properties . This includes activities like anti-inflammatory, antibacterial, antifungal, and antitumor, making it a versatile tool in medicinal chemistry research.
properties
IUPAC Name |
2-(4-bromophenyl)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGVHZAORFMGBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405038 | |
Record name | 2-(4-bromophenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19715-80-1 | |
Record name | 2-(4-bromophenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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